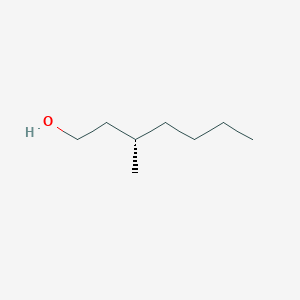






|
REACTION_CXSMILES
|
P(Br)(Br)[Br:2].[CH3:5][CH:6]([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:7][CH2:8]O>>[Br:2][CH2:8][CH2:7][CH:6]([CH3:5])[CH2:10][CH2:11][CH2:12][CH3:13]
|


|
Name
|
|
|
Quantity
|
10.44 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
7.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCO)CCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 5 h at 100° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
ADDITION
|
|
Details
|
poured onto ice
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted several times with hexane
|
|
Type
|
WASH
|
|
Details
|
The extract is washed with sodium carbonate solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated down
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |